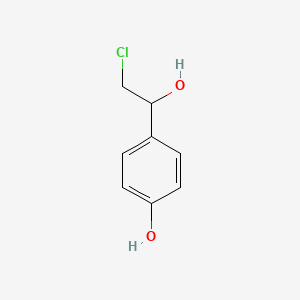
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound with the molecular formula C58H114N2O5 and a molecular weight of 919.54 g/mol . This compound is primarily used in biochemical research and is classified under cationic and neutral lipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely produced in specialized chemical laboratories under controlled conditions to ensure high purity and yield. The compound is often transported under cold-chain conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipids, while reduction could produce reduced lipid derivatives .
Applications De Recherche Scientifique
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane biology.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the formulation of specialized biochemical reagents and products.
Mécanisme D'action
The mechanism of action of Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. The molecular targets and pathways involved include lipid transport proteins and membrane receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cationic and neutral lipids such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a carboxyl activating agent in peptide synthesis.
Uniqueness
Di(tridecan-7-yl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which allows it to integrate into lipid membranes and alter their properties. This makes it particularly useful in studies involving lipid metabolism and membrane biology .
Propriétés
Formule moléculaire |
C58H114N2O5 |
|---|---|
Poids moléculaire |
919.5 g/mol |
Nom IUPAC |
ditridecan-7-yl 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-23-24-31-40-51-60(52-41-50-59(6)7)58(63)53(42-32-27-25-29-38-48-56(61)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-28-26-30-39-49-57(62)65-55(46-36-21-16-11-4)47-37-22-17-12-5/h53-55H,8-52H2,1-7H3 |
Clé InChI |
MVLJHKZIZJPKAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCC(=O)OC(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B13359696.png)

![(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate](/img/structure/B13359710.png)



![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B13359730.png)



![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)
![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)
![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)
![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359780.png)
